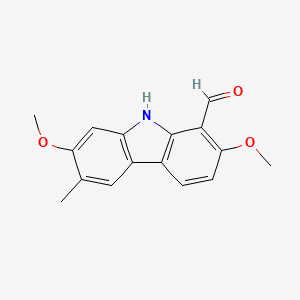

Murrayaline

説明

Murrayaline is a carbazole alkaloid isolated from the leaves of Murraya koenigii (curry leaf plant), a plant widely used in traditional medicine for its antimicrobial, anti-inflammatory, and metabolic properties . Carbazole alkaloids from M. koenigii are noted for their bioactivity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) biofilms . Murrayaline co-occurs with structurally related alkaloids such as murrayastine, pypayafolinecarbazole, and murrayamines (e.g., murrayamine-B, -E, -J), which share the carbazole core but differ in substituents and side chains .

特性

CAS番号 |

104778-01-0 |

|---|---|

分子式 |

C16H15NO3 |

分子量 |

269.3 |

IUPAC名 |

2,7-dimethoxy-6-methyl-9H-carbazole-1-carbaldehyde |

InChI |

InChI=1S/C16H15NO3/c1-9-6-11-10-4-5-14(19-2)12(8-18)16(10)17-13(11)7-15(9)20-3/h4-8,17H,1-3H3 |

InChIキー |

LYDDEDTUWKVACV-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3C=O)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Murrayaline is compared below with four structurally or functionally related carbazole alkaloids (Table 1). Key similarities and differences are discussed based on molecular properties, sources, and bioactivity.

Table 1: Comparison of Murrayaline with Structurally Related Carbazole Alkaloids

Note: Exact molecular data for murrayaline is unavailable in the provided evidence; its classification is inferred from contextual reports.

Key Comparisons

Structural Similarities :

- Murrayaline, murrayamine-B, and murrayamine-E share the carbazole backbone but differ in substituents. Murrayamine-B and -E have additional hydroxyl/methyl groups, which may enhance solubility or target specificity .

- Demethylmurrayanine () is hypothesized to be a demethylated analog of murrayaline, with a lower molecular weight (211.216 vs. ~330–360 g/mol for murrayamines), suggesting reduced steric bulk .

Bioactivity :

- Murrayaline is implicated in the anti-MRSA activity of M. koenigii extracts, though specific data on its efficacy versus other alkaloids (e.g., murrayastine) are lacking .

- Clausine D, from Clausena species, exhibits antiplasmodial activity, highlighting the functional diversity of carbazole alkaloids across plant genera .

Taxonomic Distribution: Murrayaline and its analogs (murrayamines) are unique to M. koenigii, whereas Clausine D is found in taxonomically distinct genera (Clausena), underscoring the evolutionary divergence of carbazole biosynthesis pathways .

Research Findings and Limitations

- Antimicrobial Activity : M. koenigii leaf extracts containing murrayaline demonstrate biofilm eradication against MRSA, but the contribution of murrayaline versus co-occurring alkaloids (e.g., murrayastine) remains unquantified .

- Structural-Activity Relationships : The hydroxyl group in murrayamine-B may enhance binding to microbial targets compared to murrayaline, though this requires validation .

- Data Gaps : Direct pharmacological comparisons of murrayaline with murrayamines or Clausine D are absent in the evidence. Molecular docking or in vitro studies are needed to elucidate structure-activity relationships.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。